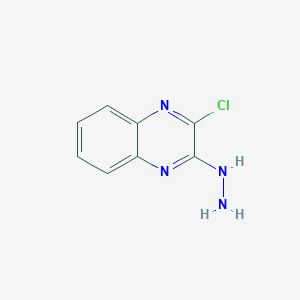

2-Chloro-3-hydrazinylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloroquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNZCIFRICALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394749 | |

| Record name | 2-chloro-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51347-93-4 | |

| Record name | 2-chloro-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-hydrazinylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in the development of various heterocyclic compounds with potential pharmacological applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow.

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction is generally carried out in an alcoholic solvent at room temperature.

Synthetic Pathway

The overall synthetic scheme is presented below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1:

To a stirred solution of 2,3-dichloroquinoxaline (33.5 g, 0.168 mol) in 500 mL of ethanol, hydrazine hydrate (18.5 g, 0.369 mol) is added. The reaction mixture is stirred at room temperature overnight (approximately 16 hours). The resulting thick, yellow slurry is then filtered, and the precipitate is washed with ethanol. The collected solid is recrystallized from hot methanol to yield this compound.[1]

Protocol 2:

In a clean, dry round-bottom flask, 2,3-dichloroquinoxaline (0.01 mol) and hydrazine hydrate (0.01 mol) are dissolved in 25 mL of methanol. The mixture is refluxed for 30 minutes. After cooling, the separated solid is collected by filtration, washed with 25 mL of water, and dried. The crude product is recrystallized from methanol.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₄ | |

| Molecular Weight | 194.62 g/mol | |

| Appearance | Yellow solid | [1] |

| Melting Point | 180-181 °C (decomposes) | [1] |

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy of 6-bromo-2-chloro-3-hydrazinylquinoxaline

The IR spectrum of the bromo-analog shows strong absorption bands indicating the presence of the hydrazinyl group.

| Wavenumber (cm⁻¹) | Assignment |

| 3415, 3250, 3146 | N-H and NH₂ stretching vibrations of the hydrazinyl group |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-bromo-2-chloro-3-hydrazinylquinoxaline

The ¹H NMR spectrum of the bromo-derivative exhibits characteristic signals for the protons of the hydrazinyl group and the quinoxaline ring.

¹H NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.00 | singlet (broad, D₂O exchangeable) | NH₂ protons of the hydrazinyl group |

| 7.50 - 8.00 (approx.) | multiplet | Aromatic protons of the quinoxaline ring |

| 9.16 | singlet (broad, D₂O exchangeable) | NH proton of the hydrazinyl group |

Note: The exact chemical shifts for the aromatic protons of this compound would differ slightly from the bromo-analog due to the absence of the bromine substituent.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.

| m/z | Assignment |

| 194 | Molecular ion (P) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile intermediate in the creation of novel compounds with potential therapeutic value.

References

Spectroscopic Analysis of 2-Chloro-3-hydrazinylquinoxaline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate further research and application of this versatile molecule.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.80 | Multiplet | 4H | Aromatic Protons (H-5, H-6, H-7, H-8) |

| ~ 5.0 (broad) | Singlet | 2H | -NH₂ Protons (exchangeable with D₂O) |

| ~ 9.2 (broad) | Singlet | 1H | -NH Proton (exchangeable with D₂O) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 150.0 | C-3 |

| ~ 145.0 | C-2 |

| ~ 140.0 | C-8a |

| ~ 138.0 | C-4a |

| ~ 130.0 - 125.0 | C-5, C-6, C-7, C-8 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and proposed spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from established literature methods.

Materials:

-

2,3-Dichloroquinoxaline

-

Hydrazine hydrate

-

Ethanol

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend 2,3-dichloroquinoxaline in ethanol.

-

To this suspension, add a stoichiometric excess of hydrazine hydrate dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The solid is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the chemical shifts, coupling constants, and integration of the proton signals.

-

To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Visualizing the Workflow

To aid in the understanding of the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Synthetic workflow for this compound.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry of 2-Chloro-3-hydrazinylquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-3-hydrazinylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible fragmentation pattern, detailed experimental protocols for its analysis, and its relevance in cellular signaling pathways.

Mass Spectrometry Data and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine and the hydrazinyl group significantly influences the fragmentation pathways.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 194/196 | [M]⁺˙ | - | C₈H₇ClN₄⁺˙ |

| 179/181 | [M-NH₂]⁺ | NH₂ | C₈H₅ClN₃⁺ |

| 165 | [M-N₂H₃]⁺ | N₂H₃ | C₈H₆ClN₂⁺ |

| 159 | [M-Cl]⁺ | Cl | C₈H₇N₄⁺ |

| 130 | [C₈H₆N₂]⁺˙ | Cl, N₂H₃ | C₈H₆N₂⁺˙ |

| 103 | [C₇H₅N]⁺˙ | Cl, N₂H₃, HCN | C₇H₅N⁺˙ |

| 76 | [C₆H₄]⁺˙ | Cl, N₂H₃, 2HCN | C₆H₄⁺˙ |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 194/196) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺˙ at m/z 194/196. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of the hydrazinyl substituent and the chlorine atom, followed by the characteristic fragmentation of the quinoxaline ring. A study on the closely related 6-Bromo-2,3-dihydrazinylquinoxaline showed a molecular ion peak at m/z 268, supporting the stable ionization of such structures.[1]

The proposed fragmentation pathway is visualized in the following diagram:

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on established methods for the analysis of quinoxaline derivatives and other heterocyclic compounds.

Sample Preparation

-

Dissolution: Accurately weigh 1-2 mg of this compound and dissolve it in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.

-

Dilution: For analysis, dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.

Table 2: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-350 |

| Solvent Delay | 3 minutes |

Role in Signaling Pathways

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including their role as kinase inhibitors. Several studies have demonstrated that quinoxaline-based molecules can effectively target and inhibit various protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

One of the key signaling pathways targeted by quinoxaline inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is critical for mediating cellular responses to a variety of cytokines and growth factors, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the inhibitory action of quinoxaline-based compounds.

The diagram illustrates how the binding of a cytokine to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes. Quinoxaline-based inhibitors can interfere with this process by targeting and inhibiting the kinase activity of JAKs, thereby blocking the downstream signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The proposed fragmentation pattern, based on the analysis of structurally related compounds, offers a valuable tool for its identification and characterization. The detailed experimental protocol for GC-MS analysis provides a practical starting point for researchers. Furthermore, the contextualization of quinoxaline derivatives within the JAK-STAT signaling pathway highlights the therapeutic potential of this class of compounds and underscores the importance of robust analytical methods for their study in drug discovery and development. Further experimental work is recommended to confirm the proposed fragmentation pathway and to fully elucidate the mass spectrometric behavior of this compound.

References

2-Chloro-3-hydrazinylquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydrazinylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry, demonstrating a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its known biological activities, particularly its antifungal and anti-inflammatory effects. This document aims to serve as a comprehensive resource for researchers engaged in the study and application of quinoxaline derivatives in drug discovery and development.

Chemical Properties

This compound is a stable solid at room temperature. Its chemical structure combines a quinoxaline core, a chloro substituent, and a hydrazinyl group, which impart distinct reactivity and biological properties to the molecule.

Physicochemical Data

While experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes key physicochemical properties, with some values being based on closely related analogs and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₄ | - |

| Molecular Weight | 194.62 g/mol | - |

| Appearance | Yellow solid | [1] |

| Melting Point | 181 °C (with decomposition) | [1] |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in common organic solvents | General observation |

| CAS Number | 51347-93-4 | [2] |

Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 7.5 | m | 4H | Aromatic protons |

| ~6.5 | br s | 1H | -NH- proton |

| ~4.5 | br s | 2H | -NH₂ protons |

1.2.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 140 | Quaternary carbons of the quinoxaline ring |

| ~135 - 120 | Aromatic CH carbons |

1.2.3. IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretching (hydrazinyl) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | C=N and C=C stretching |

| ~750 | C-Cl stretching |

1.2.4. Mass Spectrometry

| m/z Value | Interpretation |

| 194/196 | Molecular ion peak [M]⁺ showing isotopic pattern for ³⁵Cl/³⁷Cl |

| 159 | [M-Cl]⁺ |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from 2,3-dichloroquinoxaline. The reaction involves a nucleophilic substitution of one of the chlorine atoms by hydrazine hydrate.[1][3]

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

2,3-Dichloroquinoxaline (1.0 eq)

-

Hydrazine hydrate (2.2 eq)

-

Ethanol

-

-

Procedure:

-

To a stirred solution of 2,3-dichloroquinoxaline in ethanol, add hydrazine hydrate at room temperature.

-

Continue stirring the mixture overnight. A yellow slurry will form.

-

Filter the precipitate and wash it with ethanol.

-

Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.

-

The reported yield is approximately 41%.[1]

-

Reactivity

The hydrazinyl group of this compound is a key functional group that allows for a variety of subsequent chemical transformations. It can readily react with aldehydes and ketones to form the corresponding hydrazones.[3] This reactivity is crucial for the synthesis of a diverse library of quinoxaline derivatives with potential therapeutic applications.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, primarily as an antifungal and anti-inflammatory agent.[4][5]

Antifungal Activity

The compound has shown noteworthy efficacy against various Candida species, with particular effectiveness against Candida krusei.[4][5] While the precise mechanism of action is still under investigation, quinoxaline derivatives are known to exert their antifungal effects through various mechanisms, including the disruption of fungal cell wall integrity and interference with essential cellular processes.

Diagram: Postulated Antifungal Mechanism of Action

References

- 1. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Versatility of Novel Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, making them a focal point in the search for new therapeutic agents.[1][2][3][4] Modifications to the quinoxaline core have yielded a high degree of chemical diversity, leading to the development of compounds with enhanced potency and reduced toxicity.[3][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel quinoxaline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug discovery and development efforts.

Anticancer Activity

Quinoxaline derivatives are a promising class of chemotherapeutic agents, demonstrating activity against a variety of tumors.[6] Their anticancer effects are often attributed to the inhibition of critical cellular signaling pathways that drive tumor progression, such as those mediated by protein kinases, and the induction of apoptosis.[1][7][8]

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected novel quinoxaline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 11 | Hepatocellular Carcinoma (HepG2) | 0.81 | [9][10] |

| Mammary Gland (MCF-7) | 1.34 | [9][10] | |

| Colorectal Carcinoma (HCT-116) | 2.15 | [9][10] | |

| Derivative 13 | Hepatocellular Carcinoma (HepG2) | 1.11 | [9][10] |

| Mammary Gland (MCF-7) | 1.95 | [9][10] | |

| Colorectal Carcinoma (HCT-116) | 2.91 | [9][10] | |

| Derivative 4a | Hepatocellular Carcinoma (HepG2) | 3.21 | [9][10] |

| Mammary Gland (MCF-7) | 4.11 | [9][10] | |

| Colorectal Carcinoma (HCT-116) | 4.54 | [9][10] | |

| Derivative QW12 | Cervical Cancer (HeLa) | 10.58 | [11] |

| ASK1 Inhibitor 26e | Apoptosis signal-regulated kinase 1 | 0.03017 | [12] |

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of quinoxalines is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7][13] Many derivatives have been designed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Apoptosis Signal-regulated Kinase 1 (ASK1).[9][12][14] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of compounds on cancer cell proliferation.[10][15]

-

Cell Seeding : Plate cells from a human cancer cell line (e.g., HepG2, MCF-7) in 96-well plates at a density of approximately 5x10^4 cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment : Treat the cells with various concentrations of the quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[2][16][17] This makes them valuable scaffolds for developing new treatments for infectious diseases.

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or EC50 (half-maximal effective concentration).

| Compound | Target Microorganism | Activity (MIC/EC50 in µg/mL) | Reference |

| Compound 5j | Rhizoctonia solani (Fungus) | EC50: 8.54 | [18] |

| Compound 5t | Rhizoctonia solani (Fungus) | EC50: 12.01 | [18] |

| Compound 5k | Acidovorax citrulli (Bacteria) | EC50: 20.23 | [18] |

| Compound 3f | Staphylococcus aureus (Gram +) | MIC: 62.5 | [19] |

| Bacillus subtilis (Gram +) | MIC: 62.5 | [19] | |

| Escherichia coli (Gram -) | MIC: 125 | [19] | |

| Compound 6b | Staphylococcus aureus (Gram +) | MIC: 125 | [19] |

| Candida albicans (Fungus) | MIC: 62.5 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

-

Preparation : Serially dilute the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.

-

Inoculation : Prepare a standardized inoculum of the target microorganism and add it to each well, resulting in a final concentration of approximately 5x10^5 CFU/mL for bacteria or 0.5-2.5x10^3 CFU/mL for fungi.

-

Controls : Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism). A standard antibiotic (e.g., Streptomycin) is also used as a reference.[17]

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Several novel quinoxaline derivatives have shown promise in models of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[20][21] Their mechanisms often involve combating oxidative stress, neuroinflammation, and other pathological processes that lead to neuronal cell death.[22][23]

Data Presentation: Neuroprotective Effects of Quinoxaline Derivatives

| Compound | Disease Model/Target | Key Finding | Reference |

| PAQ (4c) | Parkinson's Disease (Cellular Model) | 226.0 ± 9.4% neuroprotection at 50 µM | [20] |

| MPAQ (5c) | Parkinson's Disease (Cellular Model) | 199.2 ± 11.8% neuroprotection at 100 µM | [20] |

| QX-4 | Alzheimer's Disease (Cellular Model) | Substantially enhanced neuronal viability, blocked Aβ-induced toxicity | [22][23] |

| QX-6 | Alzheimer's Disease (Cellular Model) | Decreased intracellular ROS and downregulated inflammatory cytokines | [22][23] |

Mechanism of Action in Alzheimer's Disease

Alzheimer's disease is characterized by multiple pathogenic factors, including the deposition of β-amyloid plaques, neuroinflammation, and oxidative stress.[22][23] Certain quinoxaline derivatives exhibit a multi-target therapeutic potential by simultaneously addressing several of these mechanisms.[22]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neurons from a toxic insult.[22][23]

-

Cell Culture : Culture a suitable neuronal cell line (e.g., PC12) in appropriate medium.

-

Pre-treatment : Treat the cells with various concentrations of the test quinoxaline derivative for a specified period (e.g., 1-2 hours).

-

Toxic Insult : Induce toxicity by adding a neurotoxic agent relevant to the disease model, such as β-amyloid (Aβ) for Alzheimer's models or 6-hydroxydopamine (6-OHDA) for Parkinson's models.

-

Incubation : Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

-

Viability Assessment : Measure cell viability using an appropriate method, such as the MTT assay described previously, or by quantifying markers of cell death (e.g., lactate dehydrogenase release).

-

Analysis : Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone.

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxalines are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.[10][24]

Data Presentation: COX Inhibition by Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 11 | COX-1 | 9.8 | 0.03 | [9][10] |

| COX-2 | 0.3 | [9][10] | ||

| Derivative 13 | COX-1 | 12.1 | 0.04 | [9][10] |

| COX-2 | 0.5 | [9][10] | ||

| Derivative 4a | COX-1 | 15.3 | 0.05 | [9][10] |

| COX-2 | 0.8 | [9][10] | ||

| Derivative 5 | COX-1 | 19.5 | 0.04 | [9][10] |

| COX-2 | 0.9 | [9][10] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9]

-

Enzyme Preparation : Use purified ovine COX-1 or human recombinant COX-2 enzymes.

-

Reaction Mixture : Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation : Initiate the enzymatic reaction by adding arachidonic acid (the substrate). The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2).

-

Quantification : The amount of prostaglandin produced is quantified. This is often done by measuring the consumption of a co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically at a specific wavelength.

-

Analysis : Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.

General Synthesis of the Quinoxaline Scaffold

A common and classic method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][25]

Experimental Protocol: General Synthesis

-

Reactant Mixture : Dissolve an ortho-phenylenediamine derivative (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or toluene.[25]

-

Catalysis : The reaction can be performed at room temperature or under reflux, often in the presence of a catalyst to improve yield and reaction time.[2][25]

-

Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is processed. This may involve filtering off the catalyst, evaporating the solvent, and purifying the crude product.[25]

-

Purification : The final quinoxaline derivative is typically purified by recrystallization from a solvent like ethanol to obtain the pure product.[25]

References

- 1. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 11. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. journalajrb.com [journalajrb.com]

- 24. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Profile of 2-Chloro-3-hydrazinylquinoxaline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of the novel quinoxaline derivative, 2-Chloro-3-hydrazinylquinoxaline. Quinoxaline compounds have emerged as a promising class of antimicrobial agents, and this document summarizes the available quantitative data, details the experimental methodologies for its evaluation, and explores its potential mechanism of action.

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been evaluated against a panel of clinically relevant fungal pathogens, primarily from the Candida and Aspergillus genera. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.[1]

The results, summarized in the table below, indicate that this compound demonstrates notable effectiveness against various fungal species.[1] Its activity is particularly heightened against Candida krusei isolates.[1] However, the compound exhibits variable efficacy against other Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris.[1] Similarly, variable activity was observed against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, with no effect reported against Aspergillus brasiliensis.[1]

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 16 |

| Candida tropicalis | ATCC 750 | 32 |

| Candida parapsilosis | ATCC 22019 | 16 |

| Candida krusei | ATCC 6258 | 8 |

| Candida glabrata | ATCC 90030 | 32 |

| Candida auris | N/A | 32 |

| Aspergillus fumigatus | ATCC 204305 | 16 |

| Aspergillus flavus | ATCC 204304 | 32 |

| Aspergillus niger | ATCC 16404 | 16 |

| Aspergillus terreus | ATCC MYA-364 | 32 |

| Aspergillus brasiliensis | ATCC 16404 | >64 |

Experimental Protocols

The in vitro antifungal activity of this compound was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] The broth microdilution method was employed as described in the referenced literature.

Broth Microdilution Susceptibility Testing

-

Preparation of Fungal Inoculum:

-

Preparation of this compound Dilutions:

-

A stock solution of this compound was prepared.

-

Serial two-fold dilutions of the compound were made in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.

-

-

Inoculation and Incubation:

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, the plates were visually inspected for fungal growth.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the fungus.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing of this compound using the broth microdilution method.

While the precise molecular targets of this compound are still under investigation, many quinoxaline derivatives exert their antimicrobial effects through mechanisms such as the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage. Further research is necessary to elucidate the specific signaling pathways affected by this compound in fungal cells.

References

Probing the Anticancer Potential of 2-Chloro-3-hydrazinylquinoxaline Analogs: A Technical Overview

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds. This technical guide delves into the preliminary anticancer screening of 2-Chloro-3-hydrazinylquinoxaline analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.

The core structure of this compound presents a versatile scaffold for chemical modification, allowing for the generation of a diverse library of analogs with a range of cytotoxic activities against various cancer cell lines. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

I. Synthesis of this compound Analogs

The synthesis of the target this compound analogs typically commences with the preparation of 2,3-dichloroquinoxaline from the corresponding 2,3-(1H,4H)-quinoxalinedione. The latter is obtained by the reaction of o-phenylenediamine with oxalic acid. Subsequent treatment with a chlorinating agent like thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) yields the 2,3-dichloroquinoxaline intermediate[1].

The key step involves the selective nucleophilic substitution of one of the chloro groups with hydrazine hydrate. This reaction is generally carried out in a suitable solvent like ethanol at room temperature to afford this compound[1]. Further derivatization of the hydrazinyl moiety can be achieved through reactions with various aldehydes, ketones, or other electrophiles to generate a library of analogs. For instance, the reaction of 6-bromo-2,3-dichloroquinoxaline with one mole of hydrazine hydrate in absolute ethanol produces 6-bromo-2-chloro-3-hydrazinylquinoxaline[2].

II. In Vitro Anticancer Activity

The synthesized this compound analogs have been subjected to preliminary anticancer screening against a panel of human cancer cell lines. The cytotoxic effects are typically quantified as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A study on a series of 2-chloro quinoxaline derivatives with different substituted benzylidene side chains, derived from this compound, demonstrated promising cytotoxic activity against liver cancer cell lines (HepG-2 and HuH-7)[1]. The IC50 values for some of these derivatives were in the low micromolar range, indicating potent anticancer activity[1].

Similarly, derivatives of 6-bromo-2-chloro-3-hydrazinylquinoxaline have been synthesized and evaluated for their anticancer activity. Certain tetrazolo[1,5-a]quinoxaline derivatives, synthesized from the hydrazinyl intermediate, displayed high cytotoxic activity against three tumor cell lines, with some compounds showing greater potency than the reference drug doxorubicin[2].

Table 1: Cytotoxicity Data of Selected this compound Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: 2-chloro quinoxaline derivatives | [1] | ||

| Compound 6a (R=H) | HepG-2 | 4.38 | |

| HuH-7 | 6.51 | ||

| Compound 6b (R=2-OH) | HepG-2 | 4.03 | |

| HuH-7 | 6.19 | ||

| Compound 6c (R=4-OH) | HepG-2 | 6.33 | |

| HuH-7 | 8.37 | ||

| Compound 6d (R=4-OCH3) | HepG-2 | 6.28 | |

| HuH-7 | 8.21 | ||

| Compound 6e (R=4-Cl) | HepG-2 | 5.86 | |

| HuH-7 | 7.93 | ||

| Series 2: Derivatives of 6-bromo-2-chloro-3-hydrazinylquinoxaline | [2] | ||

| Compound 4 (Tetrazolo[1,5-a]quinoxaline derivative) | MCF-7 | 0.01 µg/mL | |

| HCT-116 | 0.02 µg/mL | ||

| HepG-2 | 0.02 µg/mL | ||

| Compound 5a (Triazolo[4,3-a]quinoxaline derivative) | MCF-7 | 0.04 µg/mL | |

| HCT-116 | 0.06 µg/mL | ||

| HepG-2 | 0.05 µg/mL | ||

| Compound 5b (Triazolo[4,3-a]quinoxaline derivative) | MCF-7 | 0.03 µg/mL | |

| HCT-116 | 0.04 µg/mL | ||

| HepG-2 | 0.04 µg/mL |

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

III. Experimental Protocols

A. Synthesis of this compound

A solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol) is stirred at room temperature. To this solution, hydrazine hydrate is added dropwise. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is collected by filtration, washed with the solvent, and dried. Further purification can be achieved by recrystallization or column chromatography[1].

B. Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

IV. Visualizing Workflows and Pathways

To better illustrate the experimental and logical processes involved in the anticancer screening of this compound analogs, the following diagrams have been generated using the DOT language.

V. Conclusion and Future Directions

The preliminary anticancer screening of this compound analogs has revealed a promising new class of compounds with potent cytotoxic activity against various cancer cell lines. The ease of synthesis and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel anticancer agents.

Future research should focus on expanding the library of analogs to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds. Further investigation into their effects on cell cycle progression and apoptosis will provide a more complete understanding of their anticancer properties and guide the design of next-generation quinoxaline-based therapeutics. The promising in vitro results encourage further preclinical development, including in vivo efficacy and toxicity studies, to assess their potential for clinical translation.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-3-hydrazinylquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, holding a significant position in medicinal chemistry due to their wide-ranging pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatile nature of the quinoxaline scaffold makes it a privileged structure in the design of novel therapeutic agents. Among these, 2-chloro-3-hydrazinylquinoxaline serves as a crucial intermediate for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom and a nucleophilic hydrazinyl group provides a versatile platform for further chemical modifications.

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this compound and its derivatives. It details the experimental protocols for their synthesis and outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, that are pivotal in confirming their molecular structure. Furthermore, this guide presents illustrative signaling pathways that may be modulated by these compounds, offering insights into their potential mechanisms of action.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from o-phenylenediamine. The initial step involves the formation of the quinoxaline core, followed by the introduction of the chloro and hydrazinyl functionalities.

Synthesis of 2,3-Dichloroquinoxaline (Precursor)

The precursor, 2,3-dichloroquinoxaline, is synthesized from quinoxaline-2,3-dione.

Materials:

-

Quinoxaline-2,3-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of quinoxaline-2,3-dione and phosphorus oxychloride is prepared. A catalytic amount of DMF is added.

-

The mixture is gently heated to reflux for a specified duration, typically monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The reaction mixture is then carefully and slowly poured onto crushed ice with constant stirring in a well-ventilated fume hood. This step is highly exothermic.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,3-dichloroquinoxaline.

Synthesis of this compound

Materials:

-

2,3-Dichloroquinoxaline (0.168 mole)

-

Hydrazine hydrate (0.369 mole)

-

Ethanol (500 mL)

-

Methanol (for recrystallization)

Procedure:

-

2,3-Dichloroquinoxaline (33.5 g, 0.168 mole) is stirred with hydrazine hydrate (18.5 g, 0.369 mole) in 500 mL of ethanol at room temperature.[1]

-

The reaction mixture is stirred overnight (approximately 16 hours), during which a thick, yellow slurry forms.[1]

-

The precipitate is collected by filtration and washed with ethanol.[1]

-

The crude product is recrystallized from hot methanol to yield pure this compound.[1]

Data Presentation: Spectroscopic and Crystallographic Analysis

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic and crystallographic techniques. Below are tables summarizing representative data for this compound and its analogs.

Table 1: Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |

| This compound | C₈H₇ClN₄ | 194.62 | 194 (M⁺) |

| Data sourced from PrepChem.[1] |

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Quinoxaline Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Quinoxaline Core (Aromatic Protons) | 7.50 - 8.10 (m) | 128.0 - 145.0 |

| Hydrazinyl Protons (-NH-NH₂) | Variable (broad signals) | - |

| Chloro-substituted Carbon | - | ~150.0 |

| Hydrazinyl-substituted Carbon | - | ~155.0 |

| Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern. |

Table 3: Representative IR Spectral Data for Quinoxaline Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 (broad) |

| C=N Stretch (Quinoxaline Ring) | 1600 - 1650 |

| C-Cl Stretch | 700 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

Table 4: Representative X-ray Crystallographic Data for a Related Hydrazinylidene-quinoline Derivative

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClN₃O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 3.8949 (2) |

| b (Å) | 12.0510 (5) |

| c (Å) | 21.9910 (9) |

| V (ų) | 1032.20 (8) |

| Data for 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline.[2] |

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound derivatives.

Potential Signaling Pathway Modulation

Quinoxaline derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of kinase signaling pathways that could be targeted by quinoxaline derivatives.

Conclusion

The structure elucidation of this compound derivatives is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The synthetic route via 2,3-dichloroquinoxaline is a well-established and efficient method. The definitive confirmation of the molecular structure is achieved through the collective interpretation of data from NMR, IR, and mass spectrometry, with single-crystal X-ray diffraction providing unambiguous proof of the three-dimensional arrangement of atoms. The biological significance of these compounds, particularly as potential kinase inhibitors, underscores the importance of their precise structural characterization in the ongoing quest for novel therapeutic agents. This guide provides a foundational framework for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Reaction Mechanisms of 2-Chloro-3-hydrazinylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core reaction mechanisms of 2-Chloro-3-hydrazinylquinoxaline, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document elucidates the synthesis of this key intermediate through nucleophilic aromatic substitution (SNAr) and details its subsequent transformations, including condensation and cyclization reactions. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized through meticulously crafted diagrams using the DOT language to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, including potential antifungal and anticancer agents.[1] A thorough understanding of its reaction mechanisms is paramount for the rational design and development of novel therapeutic agents. This guide focuses on the fundamental reaction pathways involved in the synthesis and derivatization of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[2] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1] In this specific reaction, hydrazine acts as the nucleophile, and a chloride ion is the leaving group.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the hydrazine molecule on one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The negative charge is delocalized over the quinoxaline ring system.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion, yielding the monosubstituted product, this compound.[1]

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

-

2,3-Dichloroquinoxaline

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 2,3-dichloroquinoxaline (0.168 mole) in 500 ml of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Hydrazine hydrate (0.369 mole) is added to the stirred solution at room temperature.

-

The reaction mixture is stirred overnight (approximately 16 hours) at room temperature (ca. 20°C). A thick, yellow slurry will form.

-

The precipitate is collected by filtration and washed with ethanol.

-

The crude product is recrystallized from hot methanol to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 41% | [2] |

| Melting Point | 181°C (decomposition) | [2] |

| Mass Spectrum (m/e) | 194 (P) | [2] |

Reactions of this compound

The hydrazinyl group in this compound is nucleophilic and readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form hydrazones. These hydrazones can then undergo intramolecular cyclization to form fused heterocyclic systems.

Condensation Reaction with Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones is a classic condensation reaction that proceeds under acidic catalysis to form the corresponding hydrazone derivatives.

The formation of a hydrazone is a two-step process involving nucleophilic addition followed by dehydration.[6][7]

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolhydrazine.[6]

-

Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, making it a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the stable C=N double bond of the hydrazone. The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH.[6][8]

Caption: Mechanism of Hydrazone Formation.

This protocol is a general representation from literature for the synthesis of hydrazone derivatives.[9]

Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of this compound (1 mmol) in ethanol (15-25 mL), add the desired aldehyde or ketone (1 mmol).

-

Add a catalytic amount of glacial acetic acid (a few drops to 2 mL).

-

The reaction mixture is heated to reflux with stirring for 3-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is allowed to cool.

-

The precipitated solid is collected by filtration and can be recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF) to yield the pure hydrazone derivative.

| Derivative | Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Reference |

| CHP1 | 4-methoxybenzaldehyde | 87 | 196-198 | [9] |

| CHP5 | 4-chlorobenzaldehyde | 92 | 201-204 | [9] |

Cyclization Reactions

The hydrazone derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic systems, such as the[2][3]triazolo[4,3-a]quinoxaline ring system. This is a key transformation for generating molecular diversity.

The cyclization of this compound with orthoesters in the presence of a carboxylic acid is a common method to synthesize 4-chloro-[2][3]triazolo[4,3-a]quinoxalines.

-

Initial Condensation: The reaction likely begins with the condensation of the hydrazinyl group with the orthoester to form an intermediate.

-

Intramolecular Nucleophilic Attack: The endocyclic nitrogen of the quinoxaline ring then acts as a nucleophile, attacking the newly formed imine-like carbon.

-

Elimination: Subsequent elimination of alcohol and water molecules drives the reaction towards the formation of the stable, fused aromatic triazole ring.

Caption: Formation of the Triazoloquinoxaline Ring System.

This protocol is based on a reported procedure.

Materials:

-

This compound

-

Triethylorthoformate (or other orthoesters)

-

Formic acid (or other corresponding carboxylic acids)

-

Ethanol

Procedure:

-

A mixture of this compound (2 mmol), the appropriate orthoester (1.5 ml), and the corresponding carboxylic acid (10 ml) is prepared in a round-bottom flask.

-

The mixture is heated under reflux for 8 hours.

-

After the reaction is complete, the mixture is dried by heating.

-

The residue is recrystallized from ethanol to obtain the pure 4-chloro-[2][3]triazolo[4,3-a]quinoxaline derivative.

| Compound | Formula | Yield | Melting Point (°C) | Reference |

| 4-Chloro-[2][3]triazolo[4,3-a]quinoxaline | C9H5ClN4 | Not specified | 238-240 |

Summary of Experimental Workflows

The synthesis and derivatization of this compound can be summarized in a logical workflow, starting from the commercially available 2,3-dichloroquinoxaline.

Caption: Overall Experimental Workflow.

Conclusion

This compound is a valuable and reactive intermediate in the synthesis of a wide range of quinoxaline-based heterocyclic compounds. Its synthesis via nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a robust and well-established method. The subsequent condensation and cyclization reactions of the hydrazinyl moiety provide a versatile platform for the generation of diverse molecular architectures with significant potential in drug discovery and development. A clear understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for the efficient and targeted synthesis of novel quinoxaline derivatives.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrazolo[1,5-a]quinoxalines from 2-Chloro-3-hydrazinylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]quinoxalines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. These scaffolds are recognized as privileged structures due to their diverse biological activities, including potential as anticonvulsant and antiphytopathogenic agents.[1] The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, enhancing the pharmacological properties of molecules.[2] This document provides a detailed protocol for the synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline from 2-chloro-3-hydrazinylquinoxaline, a readily accessible starting material. The synthesis involves a diazotization of the hydrazinyl group followed by an intramolecular cyclization to form the fused tetrazole ring.

Principle of the Method

The synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline from this compound is achieved through a one-pot reaction. The hydrazinyl group of the starting material is converted to an azido group in situ using a nitrosating agent, typically generated from sodium nitrite in an acidic medium. The newly formed 2-azido-3-chloroquinoxaline then undergoes a spontaneous intramolecular 1,5-dipolar cyclization to yield the thermodynamically stable tetrazolo[1,5-a]quinoxaline ring system. This method is analogous to established procedures for the synthesis of similar fused tetrazole heterocycles.[3][4]

Reagents and Materials

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Experimental Protocol

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.95 g (10 mmol) of this compound in 30 mL of a 1:1 mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

2. Diazotization and Cyclization:

-

Slowly add 5 mL of concentrated hydrochloric acid to the cooled solution.

-

In a separate beaker, prepare a solution of 0.83 g (12 mmol) of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

3. Product Isolation and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, a precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with 20 mL of cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol to obtain pure 4-chlorotetrazolo[1,5-a]quinoxaline.

-

Dry the purified product in a vacuum oven at 50 °C.

4. Characterization:

-

Determine the melting point of the purified product.

-

Characterize the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield (%) |

| This compound | Sodium Nitrite | Ethanol/Water (1:1) with HCl | 2 hours | 0-5 °C | 4-Chlorotetrazolo[1,5-a]quinoxaline | 75-85* |

*Note: The yield is an estimated value based on analogous reactions reported in the literature.

Visualizations

Caption: Reaction pathway for the synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline.

Caption: Experimental workflow for the synthesis and characterization of 4-chlorotetrazolo[1,5-a]quinoxaline.

References

Application Notes and Protocols for the Condensation Reaction of 2-Chloro-3-hydrazinylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, make them attractive scaffolds for the design of novel therapeutic agents.[1][2][3][4] The condensation reaction of 2-Chloro-3-hydrazinylquinoxaline with various aldehydes and ketones provides a straightforward and efficient method to synthesize a library of quinoxaline-hydrazone derivatives. These derivatives have shown promise as potent biological agents, with mechanisms of action often involving the inhibition of key enzymes such as DNA gyrase in bacteria and various kinases and topoisomerases in cancer cells.[5][6][7][8]

This document provides a detailed protocol for the condensation reaction of this compound with carbonyl compounds, along with data presentation and visualizations to guide researchers in the synthesis and evaluation of these promising compounds.

Materials and Reagents

| Reagent | Supplier | CAS Number | Safety Precautions |

| This compound | Sigma-Aldrich | 51347-93-4 | Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with gloves, eye protection, and in a well-ventilated area.[9] |

| Aromatic/Aliphatic Aldehydes or Ketones | Various | Varies | Varies depending on the specific carbonyl compound. Refer to the specific Safety Data Sheet (SDS). Generally, handle with care, avoiding inhalation and skin contact. |

| Ethanol (Absolute) | Fisher Scientific | 64-17-5 | Highly flammable liquid and vapor. Keep away from heat and open flames. Use in a well-ventilated area. |

| Glacial Acetic Acid | Sigma-Aldrich | 64-19-7 | Causes severe skin burns and eye damage. Flammable liquid and vapor. Use in a fume hood with appropriate personal protective equipment (PPE). |

| 2,3-Dichloroquinoxaline (for synthesis) | Sigma-Aldrich | 2213-63-0 | Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE. |

| Hydrazine Hydrate (for synthesis) | Sigma-Aldrich | 7803-57-8 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer and damage to organs. Handle with extreme caution in a fume hood with specialized PPE. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of the starting material.[10]

Procedure:

-

In a round-bottom flask, suspend 2,3-dichloroquinoxaline (1 equivalent) in absolute ethanol.

-

To this stirred suspension, add hydrazine hydrate (2.2 equivalents) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form.

-

Filter the precipitate and wash it with cold ethanol.

-

Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.

-

Characterize the product by melting point determination and spectroscopic methods (e.g., Mass Spectrometry). A melting point of 181 °C (with decomposition) and a mass spectrum showing a molecular ion peak at m/e 194 are expected.[10]

Protocol 2: General Procedure for the Condensation Reaction with Aldehydes and Ketones

This generalized protocol is based on several reported methods for the synthesis of quinoxaline-hydrazone derivatives.[6][11][12]

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add the desired aromatic or aliphatic aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out of the solution is collected by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol mixture).

-

Characterize the final product using standard analytical techniques, including melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the condensation reaction of this compound with various carbonyl compounds, as compiled from the literature.

| Entry | Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | M.p. (°C) | Analytical Data Highlights |

| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 6 | >85 | 210-212 | 1H NMR: Signals corresponding to aromatic protons and the azomethine proton (-N=CH-). IR (cm-1): Presence of C=N stretching band. |

| 2 | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 7 | >90 | 235-237 | 1H NMR: Characteristic shifts for the chloro-substituted aromatic ring. MS: Molecular ion peak corresponding to the product. |

| 3 | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 6 | >88 | 205-207 | 1H NMR: Singlet for the methoxy group protons. IR (cm-1): C-O stretching band. |

| 4 | Acetophenone | Ethanol | Glacial Acetic Acid | 8 | >80 | 198-200 | 1H NMR: Singlet for the methyl protons of the acetophenone moiety. |

| 5 | Cyclohexanone | Ethanol | Glacial Acetic Acid | 8 | >75 | 188-190 | 1H NMR: Signals corresponding to the methylene protons of the cyclohexyl ring. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinoxaline-hydrazone derivatives.

Caption: General workflow for the synthesis of quinoxaline-hydrazones.

Proposed Antimicrobial Mechanism of Action

Quinoxaline-hydrazone derivatives have been reported to exhibit antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Caption: Inhibition of DNA gyrase by quinoxaline-hydrazones.

Potential Anticancer Signaling Pathway Inhibition

The anticancer activity of quinoxaline derivatives can be attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.

Caption: Multi-target inhibition by quinoxaline derivatives in cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arabjchem.org [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. alcrut.com [alcrut.com]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Chloro-3-hydrazinylquinoxaline in the Synthesis of Novel Heterocycles: Applications in Drug Discovery

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydrazinylquinoxaline is a versatile and highly reactive scaffold that serves as a pivotal starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, possessing both a reactive hydrazinyl group and a labile chlorine atom, allow for a multitude of cyclization reactions, leading to the formation of fused quinoxaline systems with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles derived from this compound, with a focus on their applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. The synthesized compounds, including triazolo[4,3-a]quinoxalines, pyrazolo[1,5-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, have demonstrated promising biological activities, which are summarized herein.

Synthetic Pathways and Applications